ジ-tert-ブチルコハク酸

概要

説明

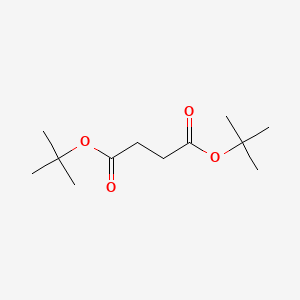

Di-tert-butyl succinate, also known as butanedioic acid, bis(1,1-dimethylethyl) ester, is an organic compound with the molecular formula C12H22O4. It is a diester of succinic acid and is characterized by the presence of two tert-butyl groups attached to the succinate backbone. This compound is used in various chemical processes and has applications in different fields of scientific research.

科学的研究の応用

Enzyme-Catalyzed Reactions

Research indicates that DBS can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways. For instance, it has been shown to influence mitochondrial function and energy metabolism, particularly in renal proximal tubular cells (RPTC). Supplementation with succinate (the parent acid of DBS) has been found to ameliorate energy deficits and prevent mitochondrial dysfunction caused by oxidative stress.

Case Study: Mitochondrial Dysfunction

A study demonstrated that succinate supplementation improved mitochondrial respiration and ATP levels in RPTC exposed to tert-butyl hydroperoxide (TBHP), which induces oxidative stress. The results indicated that succinate prevented cell lysis and maintained cellular respiration rates, highlighting its potential therapeutic value in mitochondrial diseases .

Medical Applications

Drug Delivery Systems

Di-tert-butyl succinate has been investigated for its potential use in drug delivery systems due to its ability to serve as a prodrug for succinic acid. Its structural characteristics may enhance the bioavailability of drugs by improving solubility and stability.

Industrial Applications

Polymer Production

DBS is utilized in the production of polymers and resins, particularly poly(butylene succinate) (PBS), which is derived from it. PBS exhibits excellent biodegradability and mechanical properties, making it suitable for various applications ranging from packaging materials to biomedical devices.

| Application Area | Details |

|---|---|

| Packaging | High-barrier films using PBS |

| Biomedical | Biodegradable implants and drug delivery systems |

| Material Science | Development of thermally conductive materials |

作用機序

Target of Action

Di-tert-butyl succinate is a chemical compound with the molecular formula C12H22O4 . .

Biochemical Pathways

DBAD is known to be used as a reactive intermediate to synthesize other macromolecular substances due to its unique structural characteristics . The most widely used reaction involving DBAD is the Mitsunobu reaction, which refers to the oxidation–reduction condensation reaction of nucleophilic substrates with alcohols in the presence of reducing phosphorus reagents and oxidizing azo reagents .

準備方法

Synthetic Routes and Reaction Conditions: Di-tert-butyl succinate can be synthesized through the proton-catalyzed esterification of succinic acid with isobutene. The reaction involves the use of a water-containing acid esterification catalyst, such as sulfuric acid, in a concentration of not more than 95% by weight . The reaction is carried out under controlled conditions to minimize the evolution of heat and to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, di-tert-butyl succinate is produced by reacting succinic acid or succinic acid anhydride with isobutene in the presence of a concentrated acid, such as sulfuric acid. The process is optimized to reduce the formation of polymerization products and to improve the overall efficiency and safety of the production .

化学反応の分析

Types of Reactions: Di-tert-butyl succinate undergoes various chemical reactions, including:

Esterification: The compound can participate in esterification reactions to form other esters.

Hydrolysis: Under acidic or basic conditions, di-tert-butyl succinate can be hydrolyzed to yield succinic acid and tert-butyl alcohol.

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions:

Esterification: Typically involves the use of alcohols and acid catalysts.

Hydrolysis: Requires the presence of water and either an acid or a base.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products Formed:

Hydrolysis: Succinic acid and tert-butyl alcohol.

Oxidation: Various oxidation products, depending on the specific conditions and reagents used.

類似化合物との比較

Diethyl succinate: Another diester of succinic acid, but with ethyl groups instead of tert-butyl groups.

Dimethyl succinate: A diester with methyl groups.

Diisopropyl succinate: A diester with isopropyl groups.

Comparison:

Reactivity: The reactivity of di-tert-butyl succinate may differ from other succinate esters due to steric hindrance from the tert-butyl groups.

Di-tert-butyl succinate stands out due to its unique structure and the presence of tert-butyl groups, which influence its reactivity and applications in various fields.

生物活性

Di-tert-butyl succinate (DTBS) is an ester derived from succinic acid and tert-butanol, notable for its applications in various chemical and biological contexts. This article explores the biological activities associated with DTBS, including its antioxidative properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Di-tert-butyl succinate has the following chemical structure:

- Molecular Formula : C12H22O4

- Molecular Weight : 230.3 g/mol

- Boiling Point : 321-324 K

- Purity : Typically >99% in synthesized forms

Antioxidative Properties

Research indicates that DTBS exhibits significant antioxidative activity. A comparative study highlighted that compounds containing the 2,6-di-tert-butylphenol moiety, which is structurally similar to DTBS, demonstrated enhanced antioxidative properties in vitro. The DPPH (1,1-diphenyl-2-picrylhydrazyl) test showed a marked reduction in oxidative stress markers when treated with these compounds, suggesting that DTBS might have similar effects due to its structural characteristics .

- Radical Scavenging : DTBS may act as a radical scavenger, neutralizing free radicals and preventing lipid peroxidation.

- Cellular Protection : In studies involving renal proximal tubular cells (RPTC), succinate supplementation (including derivatives like DTBS) was shown to prevent mitochondrial dysfunction and maintain cellular respiration under oxidative stress conditions .

Study on Cellular Viability

A study investigated the effects of succinate supplementation on RPTC under oxidative stress induced by tert-butyl hydroperoxide (TBHP). Results indicated that:

- Cell Injury Reduction : Cells supplemented with succinate showed significantly lower rates of injury and lysis compared to controls.

- Respiratory Function : Supplementation maintained mitochondrial respiratory function at control levels even after oxidative stress exposure .

| Parameter | Control Group | Succinate Supplemented Group |

|---|---|---|

| Cell Injury (%) | 24 | 0 |

| Basal Oxygen Consumption (%) | 67 | 100 |

| Uncoupled Oxygen Consumption (%) | 30 | 100 |

Inflammation Modulation

Another study examined the impact of non-phthalate plasticizers, including di-heptyl succinate (similar to DTBS), on inflammatory responses in macrophages. The findings suggested that these compounds could modulate inflammasome activation, potentially leading to improved recovery outcomes in inflammatory conditions .

特性

IUPAC Name |

ditert-butyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOORECODRBZTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450132 | |

| Record name | Di-tert-butyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-26-1 | |

| Record name | Di-tert-butyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-TERT-BUTYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U278DI8QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。